molecular formula C14H29N3O B7917438 (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7917438
M. Wt: 255.40 g/mol
InChI Key: MCGFLHVDCRXJPS-OLZOCXBDSA-N
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Description

(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes both amino and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with isopropyl and methyl groups.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the piperidine derivative with a suitable butanone derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-[®-3-(methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
  • (S)-2-Amino-1-[®-3-(ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Uniqueness

(S)-2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(9-17)16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFLHVDCRXJPS-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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